N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position of the carbazole ring.
Tetrazole Formation: The tetrazole moiety can be introduced via a cycloaddition reaction involving an azide and a nitrile.
Amide Bond Formation: The final step involves coupling the carbazole and tetrazole derivatives through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.
Tetrazole Derivatives: Compounds with the tetrazole moiety but different core structures.
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of the carbazole and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClN6O |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN6O/c21-12-8-9-16-15(10-12)13-5-3-6-17(19(13)23-16)24-20(28)14-4-1-2-7-18(14)27-11-22-25-26-27/h1-2,4,7-11,17,23H,3,5-6H2,(H,24,28) |
InChI Key |
XBHSDZBSOIRFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4N5C=NN=N5 |
Origin of Product |
United States |
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